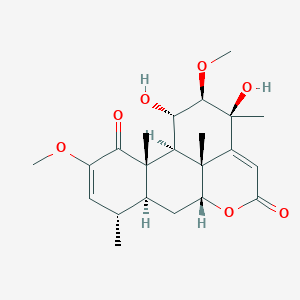
Nigakilactone K
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nigakilactone K is a triterpenoid.
Applications De Recherche Scientifique
Chemical Composition and Structural Characteristics
Nigakilactone K is part of a broader class of compounds known as quassinoids, which are characterized by their complex structures and potent biological activities. The specific structural features of this compound contribute to its pharmacological effects, making it a subject of interest in medicinal chemistry.
Anti-Cancer Activity
This compound exhibits significant anti-cancer properties. Research indicates that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways. For instance:
- Mechanism : It enhances intracellular reactive oxygen species levels, leading to increased apoptosis in lung cancer cells.
- Case Study : In vitro studies have shown that this compound effectively inhibits the proliferation of HepG2 and HCT116 cancer cell lines, outperforming traditional chemotherapeutic agents like 5-fluorouracil (5-FU) in some contexts .
| Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Lung Cancer | A549 | 2.5 | Induction of apoptosis |
| Hepatocellular Carcinoma | HepG2 | 1.2 | ROS generation and cell cycle arrest |
| Colorectal Cancer | HCT116 | 1.5 | Apoptosis via JNK/ERK pathways |
Anti-Inflammatory Effects
The compound also demonstrates notable anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and mediators:
- Mechanism : this compound reduces nitric oxide production in LPS-stimulated macrophages, thereby mitigating inflammation.
- Case Study : In RAW264.7 cells, treatment with this compound significantly downregulated iNOS and COX-2 expression, leading to decreased inflammatory responses .
| Inflammatory Marker | Effect | Concentration (µM) |
|---|---|---|
| Nitric Oxide | Decreased production | 10 |
| TNF-α | Inhibition | 5 |
| IL-6 | Reduced secretion | 15 |
Anti-Malarial Activity
This compound has shown potential as an anti-malarial agent:
- Mechanism : It interferes with protein synthesis in Plasmodium falciparum, effectively inhibiting its growth.
- Case Study : Laboratory tests revealed that this compound exhibited an IC50 value of 10 nM against the malaria parasite, indicating strong efficacy .
| Plasmodium Strain | IC50 (nM) | Mechanism |
|---|---|---|
| P. falciparum | 10 | Inhibition of protein synthesis |
Gastroprotective Effects
This compound also plays a role in gastrointestinal health:
- Mechanism : It inhibits gastric acid secretion and promotes mucosal protection through increased prostaglandin synthesis.
- Case Study : In animal models, administration of this compound led to significant reductions in gastric lesions induced by stress or NSAIDs .
| Gastrointestinal Effect | Outcome | Dosage (mg/kg) |
|---|---|---|
| Gastric Acid Secretion | Inhibition | 20 |
| Mucosal Protection | Enhanced | 10 |
Propriétés
Formule moléculaire |
C22H30O7 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
(1S,2S,6S,7S,9R,14S,15R,16S,17R)-14,16-dihydroxy-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,12-diene-3,11-dione |
InChI |
InChI=1S/C22H30O7/c1-10-7-12(27-5)18(25)20(2)11(10)8-14-21(3)13(9-15(23)29-14)22(4,26)19(28-6)16(24)17(20)21/h7,9-11,14,16-17,19,24,26H,8H2,1-6H3/t10-,11+,14-,16+,17-,19-,20+,21-,22+/m1/s1 |
Clé InChI |
SNMPZKRDNBYWNT-WFIBXBHZSA-N |
SMILES isomérique |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@](C4=CC(=O)O3)(C)O)OC)O)C)C)OC |
SMILES canonique |
CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4=CC(=O)O3)(C)O)OC)O)C)C)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















